H-Arg(pmc)-otbu
CAS No.: 169543-81-1
VCID: VC21542545
Molecular Formula: C24H40N4O5S
Molecular Weight: 496.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Arg(pmc)-otbu, also known as N-omega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine tert-butyl ester, is a specialized derivative of the amino acid arginine. It is primarily used in peptide synthesis and biochemical research due to its unique chemical structure, which includes a Pmc (4-methoxy-2,3,6-trimethylphenyl) protecting group and a tert-butyl (OtBu) group . Applications in Biochemical ResearchH-Arg(pmc)-otbu is widely utilized in several areas of biochemical research:
Research FindingsResearch involving H-Arg(pmc)-otbu often focuses on its interactions with other biomolecules, which are crucial for understanding its functional implications in biological systems. The compound's unique combination of protecting groups allows for selective reactions that are not possible with simpler derivatives, making it particularly useful in complex peptide synthesis . Comparison with Other DerivativesH-Arg(pmc)-otbu stands out from other arginine derivatives due to its specific protecting groups. For comparison:
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CAS No. | 169543-81-1 | |||||||||||||||
Product Name | H-Arg(pmc)-otbu | |||||||||||||||
Molecular Formula | C24H40N4O5S | |||||||||||||||
Molecular Weight | 496.7 g/mol | |||||||||||||||
IUPAC Name | tert-butyl (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate | |||||||||||||||
Standard InChI | InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28)/t18-/m0/s1 | |||||||||||||||
Standard InChIKey | RYYVRFAJTNFQBC-SFHVURJKSA-N | |||||||||||||||
Isomeric SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C | |||||||||||||||
SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C | |||||||||||||||
Canonical SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C | |||||||||||||||
PubChem Compound | 11648947 | |||||||||||||||
Last Modified | Aug 15 2023 |
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